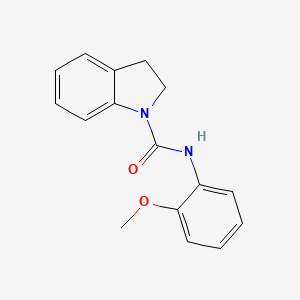![molecular formula C16H11ClN2O2S B5739330 N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.
Wirkmechanismus
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth, differentiation, and survival. By inhibiting EGFR signaling, N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its selectivity for EGFR, which minimizes off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide research include the development of more potent and selective inhibitors of EGFR, the investigation of the role of EGFR in other diseases, and the exploration of combination therapies that include N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide. Other potential directions include the development of new drug delivery systems to improve the solubility and bioavailability of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in vivo.
Synthesemethoden
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting material is 3-chloro-1-benzothiophene-2-carboxylic acid, which is converted into the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 4-aminobenzamide to yield N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in many types of cancer, and its activation is associated with tumor growth, invasion, and metastasis. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer cells. N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and psoriasis.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-3-1-2-4-12(11)22-14(13)16(21)19-10-7-5-9(6-8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFVVWENJCCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)